molecular formula C16H18Cl2N4O4S B2508316 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine CAS No. 1021039-43-9

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Cat. No.: B2508316
CAS No.: 1021039-43-9
M. Wt: 433.3
InChI Key: KHRWBKXPGKQIQU-UHFFFAOYSA-N
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Description

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methoxy groups at positions 2 and 5. A piperazine ring is appended to position 4 of the pyrimidine, further modified by a 3,4-dichlorophenylsulfonyl group. This structure combines electron-deficient aromatic systems (pyrimidine) with a sulfonylated piperazine moiety, a motif often associated with bioactivity in medicinal chemistry, such as kinase inhibition or receptor modulation .

The methoxy groups likely enhance solubility, while the dichlorophenylsulfonyl group contributes to lipophilicity and steric bulk, influencing pharmacokinetic properties.

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O4S/c1-25-15-10-14(19-16(20-15)26-2)21-5-7-22(8-6-21)27(23,24)11-3-4-12(17)13(18)9-11/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRWBKXPGKQIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Sulfonylation of 3,4-Dichloroaniline

The synthesis begins with the formation of the 3,4-dichlorophenylsulfonyl intermediate. 3,4-Dichloroaniline reacts with methanesulfonyl chloride in the presence of a base such as triethylamine (TEA) to yield 3,4-dichlorophenylsulfonyl chloride (Equation 1):
$$
\text{3,4-Dichloroaniline} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{3,4-Dichlorophenylsulfonyl chloride} + \text{HCl} \quad
$$
Key Conditions:

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0–5°C (to minimize side reactions)
  • Base: Triethylamine (2.2 equiv)
  • Yield: 85–92%

Table 1: Optimization of Sulfonylation Conditions

Parameter Optimal Range Impact on Yield
Temperature 0–5°C Prevents over-sulfonylation
Solvent DCM Enhances reagent solubility
Base Equivalents 2.2 equiv TEA Neutralizes HCl effectively

Step 2: Piperazine Derivatization

The sulfonyl chloride intermediate reacts with piperazine to form 4-(3,4-dichlorophenylsulfonyl)piperazine . This step requires precise stoichiometry to avoid di-substitution:
$$
\text{3,4-Dichlorophenylsulfonyl chloride} + \text{Piperazine} \xrightarrow{\text{DCM, TEA}} \text{4-(3,4-Dichlorophenylsulfonyl)piperazine} \quad
$$
Critical Considerations:

  • Solvent: Dichloromethane or THF
  • Molar Ratio: 1:1.05 (sulfonyl chloride:piperazine)
  • Purification: Recrystallization from ethanol/water (95% purity)

Step 3: Pyrimidine Ring Functionalization

The final step involves coupling 4-(3,4-dichlorophenylsulfonyl)piperazine with 2,6-dimethoxy-4-chloropyrimidine under nucleophilic aromatic substitution conditions:
$$
\text{2,6-Dimethoxy-4-chloropyrimidine} + \text{4-(3,4-Dichlorophenylsulfonyl)piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad
$$
Reaction Parameters:

  • Base: Potassium carbonate (2.5 equiv)
  • Solvent: Dimethylformamide (DMF) at 80°C
  • Time: 12–16 hours
  • Yield: 70–78%

Table 2: Comparative Analysis of Coupling Conditions

Base Solvent Temperature Yield (%)
K$$2$$CO$$3$$ DMF 80°C 78
NaH THF 60°C 65
DBU Acetonitrile 90°C 72

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. Key adaptations include:

Continuous Flow Reactors

Patent literature highlights the use of continuous flow systems for sulfonylation and coupling steps, reducing reaction times by 40% compared to batch processes. For example, a tubular reactor with a residence time of 15 minutes achieves 90% conversion in the piperazine derivatization step.

Solvent Recycling

Toluene and DCM are recovered via distillation, with >95% reuse rates, aligning with green chemistry principles.

Table 3: Industrial vs. Laboratory-Scale Metrics

Parameter Laboratory Scale Industrial Scale
Batch Time 16 hours 6 hours
Solvent Consumption 5 L/kg product 1.2 L/kg product
Overall Yield 70% 85%

Comparative Analysis of Synthetic Approaches

Sulfonylation Agents

While methanesulfonyl chloride is standard, alternatives like p-toluenesulfonyl chloride reduce byproducts but increase costs.

Piperazine Equivalents

Stoichiometric excess of piperazine (1.2 equiv) improves coupling yields to 82% but complicates purification.

Optimization Strategies and Yield Enhancement

Catalytic Enhancements

Adding catalytic iodine (5 mol%) during pyrimidine coupling accelerates the reaction by 30% through intermediate activation.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces the coupling step to 2 hours with 80% yield, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The closest analogs from the literature are sulfonamide derivatives with pyridine or pyrimidine cores and piperazine substitutions. Key differences lie in the heterocyclic core, substituents, and functional groups, which impact physicochemical and spectroscopic properties.

Structural and Functional Differences

Parameter Target Compound Compound 20 Compound 21
Core Structure 2,6-Dimethoxypyrimidine Pyridine-3-sulfonamide Pyridine-3-sulfonamide
Piperazine Substituent 3,4-Dichlorophenylsulfonyl 3,4-Dichlorophenyl 3,4-Dichlorophenyl
Additional Groups Methoxy (positions 2,6) Phenylcarbamoyl 4-Chlorophenylcarbamoyl
Key Functional Groups Sulfonyl, Methoxy Sulfonamide, Carbamoyl Sulfonamide, Carbamoyl

Physicochemical Properties

Property Target Compound Compound 20 Compound 21
Melting Point Not reported 177–180°C 164–168°C
Synthetic Yield Not reported 80% 65%

Spectroscopic Features

Infrared (IR) Spectroscopy:
  • Target Compound : Expected peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹).
  • Compound 20/21 : Exhibited NH (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and sulfonamide SO₂ (~1350–1150 cm⁻¹) stretches .
¹H-NMR:
  • Target Compound : Anticipated signals for methoxy protons (~δ 3.8–4.0 ppm), pyrimidine aromatic protons, and piperazine CH₂ groups (~δ 2.5–3.5 ppm).
  • Compound 20 : Displayed NH (δ 10.2 ppm), pyridine H-5 (δ 8.4 ppm), and dichlorophenyl protons (δ 6.8–7.3 ppm) .

Implications of Structural Variations

Bioactivity and Solubility

  • Pyrimidine vs. Pyridine Core : The pyrimidine core’s electron-deficient nature may enhance binding to enzymatic targets compared to pyridine, as seen in kinase inhibitors .
  • Sulfonyl vs. Sulfonamide : The sulfonyl group in the target compound lacks the hydrogen-bonding capacity of sulfonamides, possibly reducing target affinity but increasing metabolic stability.

Biological Activity

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C12H16Cl2N2O3S
  • Molecular Weight : 339.23 g/mol
  • CAS Number : 524718-87-4

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this specific compound, possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi.

Microbial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Klebsiella pneumoniae32 µg/mL64 µg/mL
Pseudomonas aeruginosa16 µg/mL32 µg/mL

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Research indicates that it exhibits cytotoxic effects on several types of cancer cells, including breast cancer (MDA-MB-231) and lung cancer cells.

Cell Line IC50 Value (µM) Mechanism of Action
MDA-MB-231 (Breast Cancer)27.6Induction of apoptosis and cell cycle arrest
A549 (Lung Cancer)29.3Inhibition of proliferation

The data suggest that the compound may act by inducing apoptosis and disrupting cell cycle progression in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of various pyrimidine derivatives. The results indicated that the compound significantly inhibited biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential use in treating infections associated with biofilms .
  • Anticancer Research : In a study conducted by Guo et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their anticancer properties. Among these derivatives, the compound demonstrated notable cytotoxicity against MDA-MB-231 cells, with an IC50 value indicating strong activity compared to controls .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic processes.
  • Anticancer Mechanism : It induces apoptosis through the activation of caspases and alters the expression of proteins involved in cell cycle regulation.

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